Lintitript
Description
Significance of Cholecystokinin (B1591339) Receptor Modulation in Physiological and Pathological Processes
Cholecystokinin is a peptide hormone and neurotransmitter found predominantly in the gastrointestinal tract and distributed throughout the nervous system. researchgate.netnih.govresearchgate.netphysiology.orgwikipedia.org Its biological effects are mediated through two primary G protein-coupled receptor subtypes: cholecystokinin-A receptor (CCK-A, also known as CCK1) and cholecystokinin-B receptor (CCK-B, also known as CCK2 or gastrin receptor). researchgate.netnih.govresearchgate.netphysiology.orgwikipedia.orgnih.gov
CCK-A receptors are primarily located in the gastrointestinal system, including the pancreas, gallbladder, and certain areas of the brain. researchgate.netphysiology.orguniprot.orgfrontiersin.orgnih.gov They are crucial mediators of digestive functions such as stimulating pancreatic enzyme secretion, promoting gallbladder contraction, regulating gastric emptying rate, and influencing intestinal motility. researchgate.netnih.govphysiology.orguniprot.orgfrontiersin.orggenecards.orgclevelandclinic.orgnih.gov CCK-A receptors are also involved in the regulation of satiety and food intake. researchgate.netnih.govresearchgate.netphysiology.orgwikipedia.orggenecards.orgclevelandclinic.orgnih.govfrontiersin.orgfrontiersin.org
CCK-B receptors are found predominantly in the central nervous system, particularly in areas like the cerebral cortex, hippocampus, and amygdala, and also in certain peripheral tissues including the stomach. researchgate.netphysiology.orgwikipedia.orgnih.govfrontiersin.orgplos.orguniprot.orguniprot.orggenecards.org In the CNS, CCK-B receptors are implicated in modulating processes such as anxiety, analgesia, arousal, memory, and learning. researchgate.netnih.govresearchgate.netphysiology.orgwikipedia.orgnih.govnih.govplos.orguniprot.orguniprot.orgnih.govwikipedia.org They also play a role in gastric acid secretion, mediated by gastrin binding. researchgate.netnih.govwikipedia.orgfrontiersin.orgfrontiersin.org
The distinct, yet sometimes overlapping, distribution and functional roles of CCK-A and CCK-B receptors highlight the complexity of the cholecystokinin system and the potential for selective modulation to impact specific physiological pathways. researchgate.netphysiology.orgfrontiersin.org
Modulating the activity of cholecystokinin receptors through the use of antagonists has presented various therapeutic possibilities. CCK-A receptor antagonists have been explored for their potential in treating gastrointestinal disorders, including pancreatic disorders, gastroparesis, irritable bowel syndrome (IBS), and other functional gastrointestinal issues by influencing pancreatic secretion, gallbladder contraction, and gut motility. researchgate.netnih.govfrontiersin.orgwikipedia.orgpatsnap.com They have also been investigated for their role in appetite control and weight management due to CCK's role in satiety. frontiersin.orgfrontiersin.orgpatsnap.com
CCK-B receptor antagonists have been primarily investigated for their potential in addressing central nervous system-related conditions, such as anxiety and panic disorders, as well as pain management, by modulating anxiety-related behaviors and pain perception. researchgate.netnih.govwikipedia.orgnih.govwikipedia.orgpatsnap.com Beyond these areas, CCK receptor antagonists have also been studied for their potential involvement in the treatment of certain cancers, particularly those of the gastrointestinal tract and brain. idrblab.netmedcraveonline.commdpi.com
Historical Context of Lintitript Development as a Cholecystokinin Receptor Antagonist
This compound, also known by the identifier SR 27897, is characterized as a selective cholecystokinin type A (CCK-A) receptor antagonist. nih.govncats.ioncats.iomedchemexpress.commedpath.comdrugbank.com Its chemical structure is defined as 1H-indole-1-acetic acid, 2-(((4-(2-chlorophenyl)-2-thiazolyl)amino)carbonyl)-. uni.luontosight.ai
This compound was initially developed by Sanofi. nih.govncats.ioncats.iodrugbank.com Research into this compound explored its potential applications, primarily focusing on appetite disorders and pancreatic cancer. ncats.ioncats.iodrugbank.com However, development of this compound for appetite disorders was halted in February 2000, and further investigation was stopped altogether by September 2002. nih.govncats.iodrugbank.com Despite the discontinuation of clinical development in these areas, this compound has remained relevant in research, particularly in studies aimed at understanding the structural basis of ligand binding to CCK receptors. cas.cnmdpi.com
Current Research Landscape and Unmet Needs
Although clinical development of this compound for its initial indications was discontinued (B1498344), the broader research landscape surrounding cholecystokinin receptors and their antagonists continues to evolve. The detailed characterization of CCK receptor subtypes and their diverse functions in both the periphery and the CNS underscores the potential for developing targeted therapies. researchgate.netnih.govresearchgate.netphysiology.org
Recent research involving this compound has contributed to the understanding of CCK-A receptor interactions. For instance, crystal structures of the human CCK-A receptor in complex with small-molecule antagonists, including this compound, have been resolved. cas.cnmdpi.com These structural studies provide valuable insights into the binding modes of ligands and serve as templates for the rational design of new compounds targeting CCK receptors. cas.cnmdpi.com
Despite the progress in understanding the cholecystokinin system and the development of various CCK receptor ligands, unmet needs remain in effectively treating conditions where CCK signaling is implicated. The discontinuation of drugs like this compound highlights the challenges in translating preclinical findings into successful clinical therapies. However, ongoing structural and pharmacological research continues to explore the potential of modulating CCK receptors for a range of conditions, including gastrointestinal disorders, anxiety, and certain cancers. patsnap.commedcraveonline.commdpi.com
Detailed Research Findings
Research into this compound has primarily focused on its properties as a selective CCK-A receptor antagonist and its effects in relevant biological systems.
In vitro studies have demonstrated that this compound is a potent and selective antagonist of CCK-A receptors. It has shown high affinity for CCK-A binding sites, with a reported Ki of 0.2 nM in rat pancreatic membranes. ncats.iomedchemexpress.com this compound has also been shown to competitively inhibit CCK-stimulated amylase release in isolated rat pancreatic acini and CCK-induced contractions in guinea pig gallbladder. ncats.io
Table 1: In Vitro Potency and Selectivity of this compound
| Assay | Species | Parameter | Value | Selectivity Ratio (vs CCK-B/Gastrin) | Source |
| CCK-A Binding Sites (Membranes) | Rat | Ki | 0.2 nM | 800 (vs CCK-B), 5000 (vs Gastrin) | ncats.io |
| CCK-Stimulated Amylase Release Inhibition | Rat | pA2 | 7.50 | - | ncats.io |
| CCK-Induced Gallbladder Contractions | Guinea Pig | pA2 | 9.57 | - | ncats.io |
| CCK1 Receptor Antagonism | - | EC50 | 6 nM | > 33-fold (vs CCK2) | medchemexpress.com |
| CCK1 Receptor Antagonism | - | Ki | 0.2 nM | - | medchemexpress.com |
| CCK2 Receptor Antagonism | - | EC50 | 200 nM | - | medchemexpress.com |
Clinical research in healthy human volunteers investigated the effect of this compound on gastric emptying. In a study involving nine healthy male volunteers, oral administration of this compound (15 mg) significantly accelerated the gastric emptying of solids in a solid/liquid meal. researchgate.netnih.gov Specifically, the lag period for solid emptying was shortened by 20%, and the AUC and half emptying time were reduced by 12% and 13%, respectively. researchgate.netnih.gov this compound treatment also led to a notable increase in postprandial plasma CCK release and a reduction in postprandial pancreatic polypeptide (PP) levels compared to placebo. researchgate.netnih.gov These findings provided evidence for the gastrokinetic properties of this compound in humans and supported the role of endogenous CCK in regulating gastric emptying of solids. researchgate.netnih.gov
Table 2: Effects of Oral this compound (15 mg) on Gastric Emptying of Solids in Healthy Humans
| Parameter | Placebo | This compound | Change (%) | p-value | Source |
| Lag Period (min) | - | - | -20 | < 0.05 | researchgate.netnih.gov |
| AUC of Solid Emptying (%/min) | - | - | -12 | < 0.03 | researchgate.netnih.gov |
| Half Emptying Time (min) | - | - | -13 | < 0.03 | researchgate.netnih.gov |
| Postprandial Plasma CCK Release | - | Increased | Marked | < 0.001 | researchgate.netnih.gov |
| Postprandial Plasma PP Levels | - | Reduced | Distinct | < 0.01 | researchgate.netnih.gov |
More recent research has focused on the structural aspects of this compound binding to the human CCK-A receptor. Crystal structures have revealed the specific interactions between this compound and the receptor, providing a molecular basis for its antagonistic activity and selectivity. cas.cnmdpi.com These structural insights are valuable for the ongoing efforts in designing novel CCK receptor ligands with improved properties. cas.cnmdpi.com
Despite the promising preclinical and early clinical findings related to its CCK-A antagonistic activity and effects on gastric emptying, the clinical development of this compound was ultimately discontinued. nih.govncats.iodrugbank.com However, the research conducted with this compound has contributed to the broader understanding of cholecystokinin receptor pharmacology and continues to inform drug discovery efforts in this area.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]indol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c21-14-7-3-2-6-13(14)15-11-28-20(22-15)23-19(27)17-9-12-5-1-4-8-16(12)24(17)10-18(25)26/h1-9,11H,10H2,(H,25,26)(H,22,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNRQFBVVQUOLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC(=O)O)C(=O)NC3=NC(=CS3)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046738 | |
| Record name | Lintitript | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136381-85-6 | |
| Record name | 2-[[[4-(2-Chlorophenyl)-2-thiazolyl]amino]carbonyl]-1H-indole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136381-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lintitript [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136381856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lintitript | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04867 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lintitript | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LINTITRIPT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YFV00531K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile of Lintitript
Cholecystokinin (B1591339) Receptor Subtype Selectivity and Potency
Lintitript demonstrates potent and selective antagonistic activity at cholecystokinin receptors, with a notable preference for the CCK-1 subtype. medchemexpress.commedchemexpress.comabcam.comdcchemicals.comrndsystems.combio-techne.com
Affinity and Binding Characteristics at Cholecystokinin-1 Receptors
Studies have shown that this compound exhibits high affinity for CCK-1 receptor sites. In rat pancreatic membranes, this compound inhibits the binding of [125I]CCK in a concentration-dependent manner, with an IC50 value of 0.58 nM. medchemexpress.comcaymanchem.comtargetmol.comcaymanchem.com The compound is reported to have a Ki value of 0.2 nM for the CCK-1 receptor. medchemexpress.comncats.iomedchemexpress.comabcam.comdcchemicals.comrndsystems.combio-techne.com At a concentration of 0.5 nM, this compound has been observed to increase the dissociation constant (Kd) of CCK for the CCK-A receptor from 1.8 nM to 7.2 nM, without altering the maximum number of receptors (Bmax). medchemexpress.comtargetmol.com
| Receptor Subtype | Species/Tissue | Binding Assay | Metric (Value) | Citation |
|---|---|---|---|---|
| CCK-1 | Rat Pancreatic Membranes | [125I]CCK Binding Inhibition | IC50 (0.58 nM) | medchemexpress.comcaymanchem.comtargetmol.comcaymanchem.com |
| CCK-1 | Not specified | Binding Affinity | Ki (0.2 nM) | medchemexpress.comncats.iomedchemexpress.comabcam.comdcchemicals.comrndsystems.combio-techne.com |
| CCK-A | Not specified | CCK Dissociation Constant | Kd (1.8 to 7.2 nM at 0.5 nM this compound) | medchemexpress.comtargetmol.com |
| CCK-A | Not specified | Maximum Number of Receptors | Bmax (No significant change at 0.5 nM this compound) | medchemexpress.comtargetmol.com |
Selectivity Profile Against Cholecystokinin-2 and Gastrin Receptors
This compound demonstrates significant selectivity for CCK-1 receptors over CCK-2 and gastrin receptors. It displays greater than 33-fold selectivity for CCK-1 compared to CCK-2 receptors, with an EC50 value of 200 nM for CCK-2 receptors. medchemexpress.commedchemexpress.comdcchemicals.comrndsystems.combio-techne.com In guinea pig cortical membranes, this compound inhibits binding to CCK-2 sites with an IC50 value of 479 nM or 489 nM. medchemexpress.comcaymanchem.comtargetmol.comcaymanchem.com this compound also inhibits [125I]gastrin binding to gastrin receptors. medchemexpress.comtargetmol.com In guinea pig gastric gland suspensions, the IC50 for inhibiting binding to gastrin receptors is reported as 2,883 nM. caymanchem.comcaymanchem.com
| Receptor Subtype | Species/Tissue | Binding Assay | Metric (Value) | Selectivity Ratio (vs CCK-1) | Citation |
|---|---|---|---|---|---|
| CCK-2 | Guinea Pig Cortex | Binding Inhibition | IC50 (479 nM or 489 nM) | > 33-fold | medchemexpress.comcaymanchem.commedchemexpress.comdcchemicals.comrndsystems.combio-techne.comtargetmol.comcaymanchem.com |
| Gastrin | Guinea Pig Gastric Glands | [125I]Gastrin Binding Inhibition | IC50 (2,883 nM) | Approximately 5000-fold | medchemexpress.comcaymanchem.comtargetmol.comcaymanchem.com |
Competitive Antagonism Characteristics
This compound functions as a competitive antagonist at cholecystokinin receptors. medchemexpress.comncats.iomedchemexpress.comabcam.comdcchemicals.comrndsystems.combio-techne.com This is supported by its ability to shift the concentration-response curve for CCK-stimulated amylase release to the right in isolated rat pancreatic acini without affecting the maximal response, indicative of competitive inhibition. nih.govresearchgate.net
In Vitro Functional Antagonism
Beyond its binding characteristics, this compound has demonstrated functional antagonistic activity in various in vitro models.
Inhibition of Cholecystokinin-Stimulated Amylase Release in Isolated Pancreatic Acini
This compound acts as a competitive antagonist of cholecystokinin-stimulated amylase release in isolated rat pancreatic acini. medchemexpress.comcaymanchem.comncats.iotargetmol.comcaymanchem.comchemscene.com The pA2 value, a measure of antagonist potency in functional studies, for this inhibition is reported as 7.50. medchemexpress.comcaymanchem.comncats.iotargetmol.comcaymanchem.com
| Functional Assay | Species/Tissue | Agonist Used | Antagonist Characteristic | pA2 Value | Citation |
|---|---|---|---|---|---|
| Inhibition of Amylase Release | Isolated Rat Pancreatic Acini | Cholecystokinin | Competitive Antagonist | 7.50 | medchemexpress.comcaymanchem.comncats.iotargetmol.comcaymanchem.comchemscene.com |
Antagonism of Cholecystokinin-Induced Guinea Pig Gallbladder Contractions
This compound also antagonizes cholecystokinin-induced contractions in isolated guinea pig gallbladder preparations. medchemexpress.comcaymanchem.comncats.iotargetmol.comcaymanchem.com The pA2 value for this antagonistic effect is reported as 9.57. medchemexpress.comcaymanchem.comncats.iotargetmol.comcaymanchem.com
| Functional Assay | Species/Tissue | Agonist Used | Antagonist Characteristic | pA2 Value | Citation |
|---|---|---|---|---|---|
| Antagonism of Gallbladder Contractions | Isolated Guinea Pig Gallbladder | Cholecystokinin | Antagonist | 9.57 | medchemexpress.comcaymanchem.comncats.iotargetmol.comcaymanchem.com |
Molecular Mechanisms of Action of Lintitript
Ligand Binding and Receptor Interaction Dynamics
Lintitript functions by binding to the CCK1 receptor, thereby antagonizing the effects of the endogenous ligand, cholecystokinin (B1591339) (CCK). nih.govdrugbank.com The interaction involves specific molecular contacts and induces conformational changes in the receptor.
Structural Basis of Human Cholecystokinin-1 Receptor-Lintitript Complex
Crystal structures of the human CCK1R in complex with small-molecule antagonists, including this compound and devazepide (B1670321), have provided atomic details of the binding interface. biorxiv.orgpdbj.org The CCK1R adopts a canonical seven-transmembrane helical bundle structure characteristic of G protein-coupled receptors (GPCRs). biorxiv.org this compound occupies a binding pocket within this helical bundle, which is similar to the pocket occupied by devazepide. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net
The binding of this compound involves specific interactions with residues in the CCK1R. Similar hydrogen bonds are formed between this compound and N3336.55, as well as a π–cation interaction with R3366.58. biorxiv.orgresearchgate.netresearchgate.net These interactions are also observed in the CCK1R-devazepide structure, despite the different chemical scaffolds of the two antagonists. biorxiv.orgresearchgate.netresearchgate.net The thiazolyl group in the middle portion of this compound is noted to limit its interaction with helices II and III of the receptor, potentially contributing to a lower binding affinity to CCK1R compared to devazepide. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net The indole (B1671886) group of related antagonists like devazepide is further stabilized by hydrophobic interactions with residues in ECL3 and helix VII. researchgate.netresearchgate.net
Studies using chimeric CCK1R/CCK2R constructs have helped explore the molecular basis of ligand binding, highlighting the importance of specific transmembrane residues in determining antagonist selectivity and binding affinity. researchgate.netescholarship.org
Data on the binding affinity of this compound to the human CCK1 receptor is available from radioligand binding assays.
| Compound Name | PubChem CID | Measurement |
| This compound | 122077 | 1.5 nM - IC50 eurofinsdiscovery.com |
| Devazepide | 443375 | 0.39 nM - IC50 eurofinsdiscovery.com |
| CCK-8s | - | 0.1 nM - IC50 eurofinsdiscovery.com |
Conformational Changes Induced by Antagonist Binding to Cholecystokinin-1 Receptor
Antagonist binding to GPCRs, including the CCK1R, is associated with stabilizing the receptor in an inactive state. biorxiv.org While agonist binding induces significant conformational changes, such as an inward shift of helix VI in the ligand binding region, antagonist binding results in relatively smaller differences in the transmembrane domain compared to the agonist-bound state. biorxiv.org
The binding of this compound to the CCK1R stabilizes a conformation that is structurally similar to that induced by devazepide binding. biorxiv.org These antagonist-bound structures are considered to represent an inactive state of the receptor. biorxiv.org Conformational changes in the extracellular loops, particularly ECL3, may be involved in modulating receptor activation upon ligand binding. biorxiv.org
Cholesterol content in the cell membrane can also influence the conformation and function of the CCK1R. Increased membrane cholesterol has been shown to affect CCK binding affinity and reduce biological responses, suggesting that cholesterol-dependent dynamic changes in the helical bundle conformation impact ligand binding and G protein coupling. researchgate.netpancreapedia.orgfrontiersin.orgphysiology.orgresearchgate.net
Modulation of Cholecystokinin-Mediated Signal Transduction Pathways
The primary mechanism of action of this compound as a CCK1 receptor antagonist is to block the signaling initiated by endogenous CCK binding. The CCK1 receptor is primarily known to couple with G proteins to activate downstream pathways. uniprot.org
Effects on G Protein Coupling Specificity of Cholecystokinin-1 Receptor
The CCK1 receptor is primarily coupled to the Gq/11 protein pathway, which leads to the activation of phospholipase C (PLC) and an increase in intracellular calcium levels. nih.govpancreapedia.orguniprot.orgresearchgate.net However, the CCK1R can also couple with other G proteins, including Gs and Gi, albeit with lower potency for Gs-mediated signaling compared to Gq-mediated calcium mobilization. pancreapedia.orgresearchgate.netplos.orgbiorxiv.org
Structures of the CCK1R bound to different G proteins (Gq and Gs) have provided insights into the mechanisms of G protein selectivity. plos.orgbiorxiv.orgnih.gov While the receptor backbone and the volume of the G protein binding pocket can be similar regardless of the bound G protein, integrated changes in the conformations of both the receptor and the G protein are thought to play critical roles in promiscuous coupling. plos.orgbiorxiv.orgnih.gov The intracellular loops, particularly ICL3, have been suggested as determinants in G protein coupling selectivity. researchgate.netbiorxiv.org
As an antagonist, this compound prevents the conformational changes in the CCK1R that are necessary for effective G protein coupling and subsequent activation of downstream signaling pathways. By stabilizing the inactive state of the receptor, this compound inhibits the CCK-induced activation of Gq/11 and the associated signaling cascade. nih.govpancreapedia.orguniprot.org
Uncharacterized Aspects of Central Nervous System Mechanisms
While CCK and CCK1 receptors are known to be present in the central nervous system (CNS) and modulate behaviors such as feeding and dopamine-induced activity, the exact mechanisms by which this compound exerts effects in the CNS are not fully characterized. nih.govncats.iodrugbank.comuniprot.orgncats.ionih.gov
This compound is reported to be CNS penetrant in rats. ncats.ioncats.io The presence of CCK1 receptors in specific brain regions suggests a potential role for this compound in modulating neuronal activity and circuits involved in these processes. nih.govncats.iodrugbank.comuniprot.orgnih.gov However, the precise molecular and cellular events in the CNS mediated by this compound-CCK1R interaction require further investigation to be fully understood. The broader implications of CCK1R signaling in the CNS, including its potential involvement in conditions like anxiety and depression, are areas of ongoing research, but the specific uncharacterized aspects related to this compound's mechanism in the CNS remain to be fully elucidated. researchgate.net
Preclinical Research on Lintitript Efficacy and Pharmacodynamics
Effects on Gastrointestinal Motility in Animal Models
Lintitript's antagonism of the CCK-A receptor has demonstrated significant modulation of gastrointestinal motility in preclinical animal models.
Gastric Emptying Modulation
Research indicates that this compound can influence gastric emptying. As a CCK-A receptor antagonist, it has been shown to inhibit CCK-induced gastric emptying in mice caymanchem.com. CCK is known to delay gastric emptying, and blocking its action with an antagonist like this compound can counteract this effect scispace.comresearchgate.netnih.gov. Studies have reported an ED50 of 3 µg/kg for this compound's inhibition of CCK-induced gastric emptying in mice caymanchem.com.
Gallbladder Motility and Contraction Inhibition
This compound has demonstrated inhibitory effects on gallbladder motility and contraction in preclinical models. In ex vivo studies using guinea pig gallbladder, this compound inhibited CCK-induced contractions with a pA2 value of 9.57 caymanchem.comncats.io. Furthermore, in mouse models, this compound inhibited CCK-induced gallbladder emptying with an ED50 of 72 µg/kg caymanchem.com. It also inhibited gallbladder emptying in a mouse model where endogenous CCK release was stimulated by egg yolk, with an ED50 of 27 µg/kg caymanchem.com. Both preclinical and clinical studies generally indicate that CCK1 receptor antagonists are effective inhibitors of gallbladder contraction researchgate.netnih.gov.
Table 1: Effects of this compound on Gallbladder Motility in Preclinical Models
| Model | Effect on Gallbladder Motility | Parameter | Value | Citation |
| Guinea pig (ex vivo) | Inhibition of CCK-induced contractions | pA2 | 9.57 | caymanchem.comncats.io |
| Mouse | Inhibition of CCK-induced emptying | ED50 | 72 µg/kg | caymanchem.com |
| Mouse (egg yolk-stimulated) | Inhibition of gallbladder emptying | ED50 | 27 µg/kg | caymanchem.com |
Colonic Transit Time Modulation
CCK1 receptor antagonists, including this compound due to its classification, have been observed to influence colonic transit time in animal models. These antagonists are able to shorten colonic transit time nih.gov. This effect suggests a potential role for CCK-A receptor antagonism in modulating colonic motility, and CCK1 receptor antagonists are considered potentially valuable in addressing motility disorders such as constipation researchgate.netnih.gov.
Influence on Metabolic and Feeding Regulation in Preclinical Models
Preclinical investigations into this compound have also explored its impact on metabolic processes and the regulation of food intake, areas where CCK is known to play a role.
Alterations in Plasma Leptin and Insulin (B600854) Levels
While the search results highlight the interconnectedness of CCK, food intake, leptin, and insulin in metabolic regulation researchgate.netnih.govmdpi.comnih.govmdpi.comxiahepublishing.com, direct preclinical data specifically demonstrating that this compound alters plasma leptin or insulin levels were not explicitly detailed within the provided snippets. CCK-A receptor antagonism influences food intake ncats.ioresearchgate.net, and changes in food intake can subsequently affect plasma levels of metabolic hormones like leptin and insulin nih.govmdpi.com. However, the precise alterations in these hormone levels directly attributable to this compound administration in preclinical studies are not quantitatively described in the provided information.
Impact on Food Intake Regulation
This compound, as a CCK-A receptor antagonist, is expected to impact food intake regulation. CCK is a peptide hormone that regulates appetite and reduces food intake by activating the CCK1 receptor researchgate.net. By blocking this receptor, this compound can counteract the satiety signals mediated by CCK ncats.io. Preclinical investigations have explored this compound in the context of appetite disorders ncats.io. While the exact mechanism by which this compound alters feeding habits is not fully elucidated, its action as a CCK-A antagonist suggests a role in modulating the regulatory pathways involving this receptor ncats.ioresearchgate.net.
Investigations in Disease-Specific Animal Models
Preclinical studies have utilized animal models to investigate the potential efficacy and pharmacodynamics of this compound in conditions where dysregulation of the cholecystokinin (B1591339) system is implicated.
Anorexia Nervosa Models
This compound was investigated in animal models related to anorexia nervosa. ncats.ioncats.io Anorexia nervosa is an eating disorder characterized by significant weight loss, often studied in animal models that mimic aspects of the human condition. frontiersin.orgresearchgate.net The activity-based anorexia (ABA) model, commonly used in rodents, involves restricted food access combined with access to a running wheel, leading to substantial weight loss. frontiersin.orgresearchgate.netnih.gov This model is used to study mechanisms of hunger, satiety, and activity in an underweight state. frontiersin.org While this compound was investigated in animals with anorexia nervosa, the exact mechanism by which it presumably alters feeding habits is not fully understood. nih.govncats.io Cholecystokinin is known to modulate feeding behavior in both the central and peripheral nervous systems. nih.govncats.io
Pancreatic Function Studies
Studies have examined the effects of this compound on pancreatic function in animal models. This compound is a competitive antagonist of cholecystokinin (CCK)-stimulated amylase release in isolated rat pancreatic acini. medchemexpress.comncats.io In vitro studies have shown this compound producing a concentration-dependent inhibition of [125I]CCK binding to CCK1 receptor sites in the rat pancreas, with an IC50 value of 0.58 nM. medchemexpress.com this compound (1 mg/kg, i.v.) has been shown to completely reverse CCK-induced amylase secretion in animals. medchemexpress.com
Data from in vitro studies on pancreatic acini:
| Compound | Effect | Species | Tissue | pA2 Value |
| This compound | Inhibition of CCK-stimulated amylase release | Rat | Pancreatic acini | 7.50 |
It is important to note that while rat and mouse pancreatic acini primarily express CCK1R, human pancreatic acini predominantly express CCK2R, which complicates the direct translation of findings from these animal models to human pancreatic disorders. nih.gov Animal studies in rats, chickens, and pigs suggest that exocrine pancreatic secretion is regulated by a negative feedback mechanism involving a CCK-releasing peptide and pancreatic enzymes. nih.gov
Gallstone Formation Considerations
Preclinical investigations have considered the potential implications of CCK-A receptor antagonism on gallstone formation. Cholecystokinin plays a key role in regulating gallbladder motor function by acting on CCK1 receptors expressed in gallbladder smooth muscle cells. nih.govphysiology.org Impaired gallbladder emptying can lead to bile stasis, which promotes cholesterol nucleation and crystallization, contributing to gallstone formation. nih.govphysiology.org
Studies with other potent CCK-1R antagonists, such as devazepide (B1670321), have shown an increase in susceptibility to gallstone formation in mice fed a lithogenic diet. nih.gov This was attributed to impaired gallbladder emptying function, disruption of biliary cholesterol metabolism, and enhanced intestinal cholesterol absorption. nih.gov While this compound is also a selective CCK-A receptor antagonist and inhibits CCK-induced gallbladder emptying in mice, its specific impact on gallstone formation has been considered in the context of the involvement of endogenous CCK and CCK1 receptors in processes that could raise gallstone formation. medchemexpress.comnih.govscribd.com
Data from in vivo studies on gallbladder emptying:
| Compound | Effect | Species | ED50 (µg/kg) | Administration Route | Inducer |
| This compound | Inhibition of CCK-induced emptying | Mice | 72 | Not specified | CCK |
| This compound | Inhibition of endogenous CCK-induced emptying | Mice | 27 | Oral | Egg yolk |
The relationship between CCK1R and cholesterol has been noted, with elevated cholesterol levels potentially reducing biological responses to CCK, which could impact gallbladder function. physiology.org Studies in humans and animals have indicated that abnormal gallbladder contractile response to CCK correlates with elevated cholesterol in gallbladder smooth muscle cells. physiology.org
Clinical Research and Therapeutic Explorations of Lintitript
Clinical Efficacy Studies in Human Physiology
Investigations in healthy volunteers have elucidated the primary mechanisms of Lintitript's action on the gastrointestinal system, particularly its influence on gastric motility and hormonal signaling after a meal.
Impact on Gastric Emptying of Solid and Liquid Meals in Healthy Volunteers
A key study investigated the effect of this compound on the gastric emptying of a mixed solid/liquid meal in healthy male volunteers. nih.gov The research, conducted as a randomized, double-blind, crossover trial, demonstrated that this compound has significant gastrokinetic properties, specifically affecting the solid component of a meal. nih.gov
Volunteers were administered a 570 kcal pancake labeled with a radioactive isotope to track its passage, along with 500 ml of a 10% dextrose solution labeled with a different isotope. nih.gov The results showed that this compound distinctly accelerated the gastric emptying of solids. nih.gov The lag period for solid emptying was shortened by 20%, and the half-emptying time was reduced by 13%. nih.gov In contrast, the emptying of the liquid portion of the meal was not significantly altered by the administration of this compound compared to a placebo. nih.gov
Table 1: Effect of this compound on Gastric Emptying of Solids in Healthy Volunteers
| Parameter | Percentage Change with this compound vs. Placebo | Statistical Significance (P-value) |
|---|---|---|
| Lag Period Shortening | -20% | P < 0.05 |
| Half Emptying Time (T50) Reduction | -13% | P < 0.03 |
| Area Under the Curve (AUC) Reduction | -12% | P < 0.03 |
Postprandial Hormone Release Profiles (Cholecystokinin and Pancreatic Polypeptide)
The same study that examined gastric emptying also analyzed the postprandial release of two key gastrointestinal hormones: cholecystokinin (B1591339) (CCK) and pancreatic polypeptide (PP). nih.gov The findings revealed a significant modulation of these hormones by this compound.
Following the meal, this compound markedly increased the plasma concentrations of CCK. nih.gov This is consistent with its mechanism as a CCK-A receptor antagonist, where blocking the receptor leads to a compensatory increase in the hormone's release. nih.gov Conversely, this compound was found to distinctly reduce the postprandial levels of pancreatic polypeptide. nih.gov These hormonal changes occurred concurrently with the observed acceleration of solid food emptying from the stomach. nih.gov
Table 2: Postprandial Hormone Response to this compound
| Hormone | Effect of this compound | Statistical Significance (P-value) |
|---|---|---|
| Cholecystokinin (CCK) | Markedly Increased Release | P < 0.001 |
| Pancreatic Polypeptide (PP) | Distinctly Reduced Levels | P < 0.01 |
Clinical Investigations in Specific Disease States
Based on its mechanism of action, this compound was explored for its therapeutic potential in several conditions, including pancreatic cancer and appetite disorders.
Appetite Disorder Research
As a CCK-A receptor antagonist, this compound was evaluated for its potential role in treating appetite disorders. drugbank.com Cholecystokinin is a hormone known to modulate feeding and satiety. drugbank.com By blocking the CCK-A receptor, it was hypothesized that this compound could alter eating habits. drugbank.com However, in February 2000, the developing company, Sanofi, announced it was halting the development of this compound for this application, and all investigation of the drug ceased entirely by September 2002. drugbank.com
Irritable Bowel Syndrome Context
No clinical research data or trial information was identified in the search results linking this compound to investigations in the context of Irritable Bowel Syndrome (IBS).
An extensive search for clinical research and therapeutic explorations of a chemical compound named "this compound" has yielded no specific information or studies related to its effects on the central nervous system (CNS) in humans. The name "this compound" does not correspond to any known therapeutic agent in the scientific literature or clinical trial databases.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the "Assessment of Central Nervous System Effects in Humans" for this compound as requested. The generation of such an article, complete with detailed research findings and data tables, would require the fabrication of information, which falls outside the scope of providing factual and accurate content.
For an article on the CNS effects of a therapeutic agent, it is crucial to draw upon peer-reviewed clinical trials and research studies. These studies typically assess various domains of central nervous system function, including:
Cognitive Function: Evaluating effects on memory, attention, executive function, and processing speed.
Psychomotor Performance: Measuring coordination, reaction time, and motor skills.
Sleep and Wakefulness: Investigating effects on sleep patterns, latency, and quality.
Data from such assessments are often presented in tabular format to compare the effects of the investigational drug with a placebo or other active compounds. Without any available data for "this compound," the creation of such tables and the accompanying detailed findings is not feasible.
It is possible that "this compound" is a hypothetical compound, a product of a misunderstanding, or a misspelling of an existing medication. If you have an alternative compound name or believe "this compound" may be known by another designation, please provide the corrected information to enable a new search for relevant clinical data.
Translational Research and Future Directions for Lintitript and Cholecystokinin 1 Receptor Antagonists
Biomarker Identification and Prognostic Value
The cholecystokinin (B1591339) A receptor (CCKAR), equivalent to the CCK-1 receptor, has emerged as a subject of investigation for its potential role as a biomarker in certain malignancies.
Cholecystokinin A Receptor as a Biomarker in Non-Small Cell Lung Cancer
Studies have indicated that the cholecystokinin A receptor (CCKAR) may serve as a prognostic biomarker in non-small cell lung cancer (NSCLC), particularly in relation to the risk of asynchronous brain metastasis researchgate.netnih.govdntb.gov.ua. Research has shown that CCKAR is highly expressed in NSCLC tissues compared to adjacent para-tumor tissues nih.gov. A significant association has been observed between high CCKAR expression in primary NSCLC tumors and the incidence of asynchronous brain metastasis nih.gov. For instance, one study reported that the percentage of brain metastasis was substantially higher in NSCLC patients with high CCKAR expression compared to those with low expression nih.gov.
| CCKAR Expression Level | Percentage of Patients with Asynchronous Brain Metastasis |
| Low | 5.2% nih.gov |
| High | 66.6% nih.gov |
These findings suggest that elevated CCKAR expression could be an unfavorable factor predicting a poorer outcome in NSCLC and may represent an independent risk factor for the development of asynchronous brain metastasis researchgate.netnih.gov.
Potential for Combination Therapies
The exploration of CCK-1 receptor antagonists in combination with other therapeutic agents represents a potential avenue for enhancing treatment efficacy, particularly in oncology.
Strategies for Novel Drug Design and Development Based on Lintitript's Mechanism
Understanding the mechanism by which this compound interacts with the CCK-1 receptor is crucial for the rational design of novel therapeutic agents targeting this receptor.
High-Resolution Structural Data Utilization for Ligand Design
The availability of high-resolution structural data for the human CCKAR (CCK1R) bound to various ligands, including small-molecule antagonists like this compound and devazepide (B1670321), has significantly advanced the field of CCK-1 receptor-targeted drug design researchgate.netbiorxiv.orgmdpi.com. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided detailed insights into the binding pockets and interaction profiles of these ligands with the receptor researchgate.netbiorxiv.orgplos.orgresearchgate.netnih.gov. These structural studies reveal the specific recognition patterns for different types of ligands and the molecular basis for selectivity within the cholecystokinin receptor family researchgate.netbiorxiv.org. By visualizing how antagonists like this compound bind to the CCK-1 receptor, researchers can utilize this information for structure-based drug design, enabling the development of new ligands with improved potency, selectivity, and pharmacokinetic properties mdpi.com. The structural data also sheds light on the conformational changes in the receptor upon ligand binding, which is vital for designing biased agonists or allosteric modulators that could offer more nuanced therapeutic effects frontiersin.org.
Addressing Challenges in Cholecystokinin-1 Receptor-Targeted Drug Development
Despite the physiological importance of the CCK-1 receptor and the development of potent antagonists like this compound, the path to successful CCK-1 receptor-targeted therapies has faced several challenges researchgate.net. A significant hurdle has been the limited efficacy or poor bioavailability observed in some clinical trials targeting either CCK-A or CCK-B receptors biorxiv.orgnih.govimrpress.com. While extensive preclinical studies have suggested roles for CCK1R in various conditions, including gastrointestinal motility disorders and appetite regulation, translating these findings into effective clinical treatments has proven difficult nih.gov. For instance, monotherapy with CCK1R agonists for obesity has not been successful in reaching clinical practice frontiersin.orgnih.gov. Furthermore, the influence of factors like cellular cholesterol levels on CCK1R function can impact stimulus-activity coupling, adding another layer of complexity to drug development frontiersin.org. Future strategies aim to overcome these challenges by exploring novel pharmacological approaches, such as the development of biased agonists or positive allosteric modulators, which may offer better therapeutic profiles by selectively modulating specific signaling pathways downstream of the receptor frontiersin.org.
Unexplored Therapeutic Applications
While initial development of this compound focused on appetite disorders and pancreatic cancer, these studies were discontinued (B1498344) nih.govncats.io. However, the role of CCK1 receptor antagonists like this compound in modulating CCK-mediated pathways suggests potential for unexplored therapeutic applications.
CCK and its receptors are involved in a range of physiological and behavioral processes beyond digestion, including anxiety, memory, and drug addiction cas.cnbiorxiv.org. The complex biological effects of CCK mediated by CCK1-R in the central nervous system are not yet fully established, suggesting potential therapeutic avenues in neurological or psychiatric disorders where CCK signaling plays a role tandfonline.com.
Furthermore, CCKAR has been identified as a potential drug target in non-small cell lung cancer (NSCLC) and asynchronous brain metastasis (BM) from NSCLC frontiersin.org. While this compound is mentioned as an available inhibitor of CCKAR in this context, further research is needed to explore its specific therapeutic potential in these cancers frontiersin.org.
The involvement of CCK1 receptors in colonic motor function also points to potential applications in motility disorders of the colon, such as constipation-predominant irritable bowel syndrome (IBS) nih.gov. CCK1 receptor antagonists have shown promise in accelerating colonic transit time in both healthy individuals and patients with IBS nih.gov.
Repurposing and Analog Development Prospects
The discontinuation of this compound's initial clinical trials does not preclude its potential for repurposing in other conditions where CCK1 receptor antagonism could be beneficial researchgate.netmdpi.com. Drug repurposing, the strategy of finding new uses for existing drugs, is a cost-effective approach in drug development researchgate.netmdpi.com. Given the diverse roles of CCK and its receptors, this compound could potentially be investigated for applications in areas such as:
Neurological and Psychiatric Disorders: As CCK receptors are implicated in anxiety, memory, and addiction, this compound's effect on these pathways could be explored cas.cnbiorxiv.org.
Cancer Therapy: The identification of CCKAR as a potential target in NSCLC and brain metastasis suggests a possible role for this compound in oncology frontiersin.org.
Gastrointestinal Motility Disorders: Beyond its known effects on gastric emptying, this compound's influence on colonic function warrants further investigation for conditions like constipation nih.govnih.gov.
The availability of the crystal structures of human CCKAR in complex with small-molecule antagonists like this compound provides a valuable template for the rational design of new drugs targeting CCKRs cas.cnbiorxiv.orgmdpi.com. Structural studies have revealed details about how this compound binds to the CCK1 receptor, highlighting key interactions with specific amino acid residues biorxiv.org. This structural information can guide the development of novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties for specific therapeutic applications.
Comparison of this compound's binding mode with other CCK1 receptor antagonists, such as devazepide, provides insights into the structural features crucial for receptor interaction biorxiv.org. This compound's thiazolyl group, for instance, interacts differently with the receptor compared to the benzodiazepine (B76468) group of devazepide, influencing binding affinity biorxiv.org. Understanding these differences can aid in the design of new chemical entities with tailored pharmacological profiles.
The development of this compound and other non-peptide CCK1 receptor antagonists over the past two decades has provided valuable pharmacological tools for characterizing the CCK1 receptor and understanding the physiological and pathological roles of CCK tandfonline.com. While challenges exist, the structural information and research findings accumulated on this compound and similar compounds offer promising prospects for the development of novel CCK1 receptor-targeted therapies through repurposing and analog development.
Table 1: Research Findings on this compound
| Area of Investigation | Key Findings | Source(s) |
| Gastric Emptying (Humans) | Accelerated gastric emptying of solids; increased postprandial plasma CCK release; reduced postprandial PP levels. | nih.gov |
| Pancreatic Secretion (Rats) | Competitive antagonist of CCK-stimulated amylase release in isolated pancreatic acini. | medchemexpress.com |
| Gallbladder Contraction | Inhibits CCK-induced guinea pig gallbladder contractions; active in gall bladder emptying protocol in mice. | medchemexpress.com |
| CCK1 Receptor Binding | Highly potent and selective competitive antagonist; Ki of 0.2 nM for CCK1 receptor. | medchemexpress.commedchemexpress.com |
| CCK2 Receptor Selectivity | > 33-fold selectivity for CCK1 over CCK2 receptors. | medchemexpress.commedchemexpress.com |
| Crystal Structure Analysis | Binding mode with human CCKAR resolved, showing interactions with key residues. | cas.cnbiorxiv.orgmdpi.com |
| Influence on Leptin/Insulin (B600854) | Increases plasma concentration of leptin and insulin in mice. | medchemexpress.commedchemexpress.com |
Table 2: Potential Unexplored Therapeutic Areas for CCK1 Receptor Antagonists (including this compound)
| Therapeutic Area | Rationale based on CCK/CCK1R Function | Relevance to this compound | Source(s) |
| Neurological/Psychiatric Disorders | Involvement of CCK in anxiety, memory, drug addiction. | Potential to modulate these behavioral processes. | cas.cnbiorxiv.orgmdpi.com |
| Non-Small Cell Lung Cancer (NSCLC) | CCKAR identified as a potential drug target in NSCLC and brain metastasis. | Mentioned as an available CCKAR inhibitor. | frontiersin.org |
| Colonic Motility Disorders (e.g., IBS) | Role of CCK1 receptors in colonic motor function. | Potential to accelerate colonic transit time. | nih.gov |
Q & A
Advanced Research Question
Blood-Brain Barrier (BBB) Studies :
- In Vitro : Parallel artificial membrane permeability assay (PAMPA).
- In Vivo : Brain/plasma ratio measurements post-administration.
Behavioral Assays : Use elevated plus maze (anxiety) and forced swim tests (depression-like behavior) in CCK1 receptor knockout vs. wild-type models.
Neuroimaging : PET/MRI with radiolabeled this compound to map CNS receptor engagement .
What strategies mitigate bias in this compound's preclinical data interpretation?
Advanced Research Question
Blinding : Ensure experimenters are blinded to treatment groups during data collection/analysis.
Pre-registration : Publish study protocols on platforms like OSF or ClinicalTrials.gov to reduce publication bias.
Negative Data Reporting : Include nonsignificant results (e.g., lack of effect on CCK2 receptors) to provide a balanced evidence base .
How do researchers validate this compound's mechanism of action in human-derived systems?
Basic Research Question
Primary Cell Models : Use human enteroendocrine cells (e.g., NCI-H716 line) to assess CCK1-mediated hormone secretion (e.g., leptin).
Organoids : Develop intestinal organoids to study receptor localization and signaling pathways.
Transcriptomics : Single-cell RNA sequencing to identify CCK1 expression patterns in human tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
